3-(5-Carbamoyloxolan-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(5-carbamoyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11) |
InChI Key |
NSNWDMQNPRWUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Nomenclature and Advanced Structural Considerations of 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Systematic IUPAC Nomenclature of 3-(5-Carbamoyloxolan-2-yl)propanoic acid and Common Synonyms in Literature
The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure that every compound has a unique and unambiguous name. The compound , this compound, is a multifunctional molecule, and its IUPAC name is derived by identifying the principal functional group and the parent hydride, and then naming the substituents.
For this molecule, the carboxylic acid group (-COOH) is the principal functional group, taking precedence over the amide and ether functionalities. uiuc.edu The parent chain is the longest continuous carbon chain that includes the carboxylic acid carbon. In this case, it is a three-carbon chain, which corresponds to propane. When a carboxylic acid group is present, the "-e" at the end of the alkane name is replaced with "-oic acid". Thus, the parent name is propanoic acid. uiuc.edu
The oxolane (also known as tetrahydrofuran) ring is a substituent on this propanoic acid chain. qmul.ac.uk The propanoic acid chain is attached to the second carbon of the oxolane ring, and a carbamoyl (B1232498) group (-CONH2) is attached to the fifth carbon of the oxolane ring. The numbering of the propanoic acid chain starts from the carboxylic acid carbon as position 1. The oxolane ring is therefore attached to the third carbon of the propanoic acid chain.
Combining these elements, the systematic IUPAC name is This compound .
A search of chemical literature and databases reveals a lack of common or trivial names for this specific compound, suggesting it is not a widely studied or commercially available substance. Therefore, it is primarily identified by its systematic IUPAC name.
| Nomenclature Component | Description |
| Parent Hydride | Propane |
| Principal Functional Group | Carboxylic Acid (-oic acid) |
| Substituent | 5-Carbamoyloxolan-2-yl |
| Systematic IUPAC Name | This compound |
Stereochemical Aspects of this compound: Enantiomeric and Diastereomeric Forms
The molecular structure of this compound contains two stereogenic centers, which are the carbon atoms at positions 2 and 5 of the oxolane ring. A stereogenic center is a carbon atom bonded to four different groups, leading to the possibility of stereoisomerism. msu.edu The presence of two stereogenic centers means that the molecule can exist in a maximum of 2^n = 2^2 = 4 stereoisomeric forms.
These stereoisomers can be classified as enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The relative configuration of the substituents at C2 and C5 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).
cis-isomer : The propanoic acid group at C2 and the carbamoyl group at C5 are on the same face of the oxolane ring. The cis-isomer exists as a pair of enantiomers: (2R,5S)-3-(5-carbamoyloxolan-2-yl)propanoic acid and (2S,5R)-3-(5-carbamoyloxolan-2-yl)propanoic acid.
trans-isomer : The propanoic acid group at C2 and the carbamoyl group at C5 are on opposite faces of the oxolane ring. The trans-isomer also exists as a pair of enantiomers: (2R,5R)-3-(5-carbamoyloxolan-2-yl)propanoic acid and (2S,5S)-3-(5-carbamoyloxolan-2-yl)propanoic acid.
The cis and trans isomers are diastereomers of each other. For instance, the (2R,5S) isomer is a diastereomer of the (2R,5R) and (2S,5S) isomers. The principles of stereoisomerism in disubstituted cyclic systems, such as cyclohexanes, are applicable here to understand the relationships between the different stereoisomers. libretexts.org The synthesis of specific stereoisomers of 2,5-disubstituted tetrahydrofurans often requires stereocontrolled methods. combichemistry.comnih.gov
| Stereoisomer | Configuration at C2 | Configuration at C5 | Relationship |
| cis enantiomer 1 | R | S | Enantiomer of cis isomer 2 |
| cis enantiomer 2 | S | R | Enantiomer of cis isomer 1 |
| trans enantiomer 1 | R | R | Enantiomer of trans isomer 2 |
| trans enantiomer 2 | S | S | Enantiomer of trans isomer 1 |
Conformational Analysis Principles Applied to the Oxolane Ring and Side Chain Rotations in this compound
The three-dimensional structure of this compound is not static. The oxolane (tetrahydrofuran) ring is a flexible five-membered ring that adopts non-planar conformations to relieve torsional strain. The two most recognized conformations of the tetrahydrofuran (B95107) ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) conformations. rsc.orgnih.gov Recent studies suggest that the twisted conformer is slightly more stable than the bent (envelope) conformer. nih.gov The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature through a process called pseudorotation.
The substituents on the oxolane ring can influence the conformational preference. For the cis and trans isomers of this compound, the bulky propanoic acid and carbamoyl groups will preferentially occupy positions that minimize steric hindrance. In the envelope conformation, a substituent can be in an axial or equatorial position, while in the twist conformation, the positions are pseudo-axial and pseudo-equatorial. The equilibrium between the different ring conformations will be determined by the energetic favorability of the substituent positions.
In addition to the ring's flexibility, there is rotational freedom around the single bonds connecting the side chains to the ring and within the side chains themselves.
C2-C(propanoic acid) bond rotation : The rotation around the bond connecting the propanoic acid side chain to the oxolane ring will be subject to rotational barriers due to steric interactions between the side chain and the ring.
C5-C(carbamoyl) bond rotation : Similarly, rotation around the bond connecting the carbamoyl group to the ring will have an associated energy profile.
Rotation within the propanoic acid chain : There is also free rotation around the C-C single bonds of the propanoic acid moiety.
| Structural Feature | Conformational Flexibility | Key Conformations |
| Oxolane Ring | Pseudorotation | Envelope (C_s), Twist (C_2) |
| Propanoic Acid Side Chain | Rotation around C-C bonds | Staggered, Eclipsed rotamers |
| Carbamoyl Side Chain | Rotation around C-N bond | Planar due to resonance |
Intramolecular Interactions and Hydrogen Bonding Motifs in this compound Structures
The presence of multiple hydrogen bond donors and acceptors in this compound allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. nih.gov
Potential Hydrogen Bond Donors:
The hydroxyl proton of the carboxylic acid group (-COOH).
The two protons of the carbamoyl group (-CONH2).
Potential Hydrogen Bond Acceptors:
The carbonyl oxygen of the carboxylic acid group (C=O).
The carbonyl oxygen of the carbamoyl group (C=O).
The nitrogen atom of the carbamoyl group.
The oxygen atom of the oxolane ring. quora.comquora.com
Based on these functional groups, several intramolecular hydrogen bonding motifs are possible, which would lead to the formation of pseudo-cyclic structures. The stability of these interactions depends on the stereochemistry of the molecule (cis vs. trans) and the resulting geometry of the hydrogen bond (distance and angle).
Plausible Intramolecular Hydrogen Bonds:
Carboxylic Acid - Carbamoyl Interaction : A hydrogen bond could form between the carboxylic acid proton and the carbonyl oxygen of the carbamoyl group. This is more likely in the cis-isomer where the two groups are on the same side of the ring, allowing them to come into close proximity.
Carbamoyl - Carboxylic Acid Interaction : A hydrogen bond could form between one of the N-H protons of the carbamoyl group and the carbonyl oxygen of the carboxylic acid group. Again, this would be more favorable in the cis-isomer.
Carbamoyl - Oxolane Oxygen Interaction : An N-H proton from the carbamoyl group could form a hydrogen bond with the ether oxygen of the oxolane ring.
Carboxylic Acid - Oxolane Oxygen Interaction : The carboxylic acid proton could potentially interact with the oxolane oxygen, though this is generally a weaker interaction compared to interactions with carbonyl oxygens.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential for Intramolecular Bond |
| Carboxylic Acid (-OH) | Carbamoyl (C=O) | High (especially in cis-isomer) |
| Carbamoyl (-NH) | Carboxylic Acid (C=O) | High (especially in cis-isomer) |
| Carbamoyl (-NH) | Oxolane Oxygen (-O-) | Moderate |
| Carboxylic Acid (-OH) | Oxolane Oxygen (-O-) | Low |
Synthetic Methodologies for 3 5 Carbamoyloxolan 2 Yl Propanoic Acid and Its Precursors
Retrosynthetic Analysis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid: Key Disconnections and Strategic Transformations
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are identified at the most labile or synthetically accessible bonds.
The key strategic disconnections are:
C–O Bond of the Carbamate (B1207046): The carbamoyloxy group can be disconnected to reveal a precursor alcohol and a carbamoylating agent. This is a common and reliable transformation.
C–C Bond of the Propanoic Acid Side Chain: The bond between the oxolane ring (at C2) and the propanoic acid chain can be broken. This suggests a C-C bond-forming reaction, such as the alkylation of a suitable nucleophile or the addition of a synthon to an electrophilic center on the ring.
C–O Bonds of the Oxolane Ring: The tetrahydrofuran (B95107) (oxolane) ring itself can be disconnected through a C-O bond, leading back to a linear dihydroxyalkane or a related precursor. This points towards an intramolecular cyclization as a key ring-forming step.
These disconnections suggest a convergent synthesis where the substituted oxolane core is prepared first, followed by the attachment and elaboration of the side chain and final installation of the carbamate. Functional group interconversion (FGI) is crucial throughout the process, for instance, converting an ester to a carboxylic acid or an aldehyde to an alkene, which is then further modified.
Established Synthetic Routes to this compound
Building on the retrosynthetic blueprint, several established routes can be envisioned for the assembly of the target molecule. These routes focus on the sequential or convergent construction of the three main structural motifs.
Intramolecular Cyclization: A prevalent method involves the acid-catalyzed dehydration and cyclization of a linear precursor, such as a suitably protected hexane-1,4,5-triol derivative. For instance, starting from a commercially available material like 2-deoxy-D-ribose, reduction followed by acid-catalyzed dehydration can yield a substituted oxolane derivative. nih.gov
Cycloetherification: Another powerful approach is the intramolecular cycloetherification of a γ-hydroxy alkene or a δ-hydroxy-α,β-unsaturated ketone. organic-chemistry.org Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in a single cascade. organic-chemistry.org
Redox-Relay Heck Reaction: An operationally simple strategy utilizes the redox-relay Heck reaction of precursors like cis-butene-1,4-diol to generate cyclic hemiacetals, which can then be reduced to the corresponding substituted tetrahydrofurans. organic-chemistry.org
| Strategy | Key Precursor | Typical Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Intramolecular Dehydration/Cyclization | Linear Polyol (e.g., from 2-deoxy-D-ribose) | Aqueous Acid (e.g., HCl) | Utilizes chiral pool starting materials. nih.gov | May require chromatographic separation of isomers. nih.gov |
| Palladium-Catalyzed Cycloetherification | γ-Hydroxy Alkene | Pd Catalyst, Ligand, Base | High diastereoselectivity possible. organic-chemistry.org | Requires synthesis of specialized precursors. |
| Redox-Relay Heck Reaction | Unsaturated Diol | Pd Catalyst, Oxidant | Operational simplicity. organic-chemistry.org | Control of subsequent reduction stereochemistry. |
The formation of the carbamate ester from the C5-hydroxyl group of the oxolane intermediate is a critical step. Several methods are available, avoiding the direct use of highly toxic reagents where possible.
Reaction with Isocyanates: The most direct method involves reacting the alcohol with isocyanic acid (generated in situ) or a protected isocyanate, though this can be hazardous. A safer alternative is the use of alkali metal cyanates with an acid.
Use of Phosgene (B1210022) Equivalents: A common laboratory-scale method involves activating the alcohol with a phosgene equivalent like carbonyldiimidazole (CDI) to form an imidazolyl carbonate intermediate. Subsequent reaction with ammonia (B1221849) provides the primary carbamate. organic-chemistry.org
Carbamoyl (B1232498) Chloride Reaction: Pre-formed carbamoyl chloride can react with the alcohol in the presence of a base. One-pot procedures where N-substituted carbamoyl chlorides are formed in situ and subsequently reacted with alcohols offer a versatile route. organic-chemistry.org
Transcarbamoylation: Catalytic methods using reagents like methyl carbamate in the presence of a tin catalyst can transfer the carbamoyl group to the target alcohol. organic-chemistry.org
Attaching the three-carbon acid side chain to the C2 position of the oxolane ring requires a reliable C-C bond-forming reaction.
Wittig-type Reactions: A common strategy involves converting a 2-formyloxolane intermediate into an α,β-unsaturated ester via a Wittig or Horner-Wadsworth-Emmons reaction. The resulting alkene can then be stereoselectively reduced (e.g., via catalytic hydrogenation), and the ester is subsequently hydrolyzed to the desired propanoic acid.
Malonic Ester Synthesis: A 2-halomethyl-oxolane derivative can be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the propanoic acid side chain.
Michael Addition: A Michael addition of a suitable nucleophile to an α,β-unsaturated lactone precursor, followed by ring-opening, can also be envisioned to construct the required framework.
Cross-Coupling Reactions: Modern cross-coupling methods, such as a Suzuki or Negishi coupling, could be employed to join a 2-metallo-oxolane species with a 3-halopropanoate derivative.
The final step in this sequence is typically the deprotection of the carboxylic acid, for example, by hydrolysis of a methyl or ethyl ester under basic conditions. nih.gov
Advanced and Stereoselective Synthesis of this compound
Achieving high enantiomeric purity is paramount for biologically active molecules. This requires the use of advanced stereoselective synthetic methods to control the absolute configuration of the two stereocenters at C2 and C5 of the oxolane ring.
To obtain a single enantiomer of the target compound, the synthesis must incorporate at least one enantioselective step or begin from a chiral, non-racemic starting material.
Chiral Pool Synthesis: This strategy leverages the inherent chirality of naturally occurring molecules. A common starting material for substituted tetrahydrofurans is a carbohydrate, such as D-ribose or L-threitol. nih.govnih.gov For example, a stereoselective synthesis of 5-O-carbamoylpolyoxamic acid, a structurally related compound, was achieved starting from an L-threitol derivative. nih.gov
Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in key reactions. For instance, an asymmetric cycloetherification of an achiral ε-hydroxy-α,β-unsaturated ketone, using a cinchona-alkaloid-based organocatalyst, can produce enantiomerically enriched tetrahydrofurans. organic-chemistry.org Similarly, asymmetric hydrogenation of the double bond formed during the side-chain elaboration could set the stereocenter at C2.
Stereoselective Rearrangements: Reactions like the organic-chemistry.orgmasterorganicchemistry.com-Wittig-Still rearrangement of allylic stannyl (B1234572) ethers have been shown to proceed with high diastereoselectivity, providing a powerful tool for controlling the relative stereochemistry of adjacent hydroxyl and alkyl groups, which could be precursors to the oxolane ring. nih.gov
| Approach | Principle | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Synthesis from 2-deoxy-D-ribose or L-threitol. | nih.gov, nih.gov |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Enantioselective cycloetherification using a chiral organocatalyst. | organic-chemistry.org |
| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the stereochemical outcome of a subsequent reaction. | organic-chemistry.orgmasterorganicchemistry.com-Wittig-Still rearrangement of a chiral allylic ether. | nih.gov |
Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis) for Key Steps in this compound Synthesis
The synthesis of this compound can be envisioned as a two-stage process: the formation of a hydroxylated tetrahydrofuran precursor, followed by a carbamoylation reaction. Both stages can be significantly enhanced through the use of catalytic methods.
A plausible precursor for the target molecule is 3-(5-hydroxyoxolan-2-yl)propanoic acid or its corresponding lactone. The synthesis of substituted tetrahydrofurans and γ-butyrolactones is well-documented and can be achieved through various catalytic routes.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydrofuran scaffolds. pharmafeatures.com Chiral bifunctional amine thioureas, for instance, have been successfully employed in the atropo-enantioselective transesterification of biaryl lactones, demonstrating the potential for high stereocontrol in lactone modifications. acs.org Proline and its derivatives are also well-known organocatalysts for a variety of transformations that could lead to the formation of the tetrahydrofuran ring. nih.gov
Metal catalysis offers a broad spectrum of possibilities for the synthesis of the tetrahydrofuran core. Palladium-catalyzed reactions, for example, can be used to construct substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. biotage.com Furthermore, the hydrogenation of furan-based precursors, which can be derived from biomass, presents a renewable route to γ-butyrolactones using catalysts like palladium supported on activated carbon (Pd/HAC). pharmasalmanac.comresearchgate.net
The crucial step of introducing the carbamoyl group can be achieved through the catalytic carbamoylation of the hydroxylated precursor. The reaction of an alcohol with an isocyanate to form a carbamate is a well-established transformation. rsc.orgrsc.orgresearchgate.netresearchgate.net The use of a catalyst can significantly accelerate this reaction. Depending on the nature of the reactants and the catalyst, this can proceed through different mechanisms. rsc.org For instance, in the presence of a base, an alcohol can be deprotonated to form a more nucleophilic alkoxide, which then attacks the isocyanate.
A particularly relevant study demonstrates the enantiomer-selective carbamoylation of racemic α-hydroxy-γ-lactones using chiral Cu(II) catalysts. This method allows for the kinetic resolution of the racemic starting material, yielding a carbamoylated product with high enantiomeric excess. This approach would be highly valuable for the stereoselective synthesis of this compound.
Below is a table summarizing potential catalytic approaches for the key synthetic steps:
| Reaction Step | Catalyst Type | Specific Catalyst Example | Key Advantages |
| Tetrahydrofuran/Lactone Formation | Organocatalysis | Chiral bifunctional amine thiourea | High enantioselectivity |
| Tetrahydrofuran/Lactone Formation | Metal Catalysis | Palladium on activated carbon (Pd/HAC) | Use of renewable precursors |
| Carbamoylation | Metal Catalysis | Chiral Cu(II)-box complexes | Enantioselective carbamoylation |
| Carbamoylation | Base Catalysis | Tertiary amines (e.g., DABCO) | General and effective for isocyanate-alcohol reactions |
Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance sustainability. wikipedia.org The synthesis of this compound can incorporate several green chemistry principles.
A significant stride towards sustainability involves the use of renewable feedstocks . The tetrahydrofuran ring, a core component of the target molecule, can be synthesized from biomass-derived furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.netnih.govmdpi.com These can be catalytically converted to furan (B31954) and tetrahydrofuran derivatives, offering a green alternative to petroleum-based starting materials. pharmasalmanac.comresearchgate.net
The choice of solvents is another critical aspect of green chemistry. The use of safer, more environmentally benign solvents is highly desirable. researchgate.netyoutube.comrsc.org For instance, water has been explored as a solvent for certain lactone synthesis reactions. acs.orgnih.gov The development of solvent-free reaction conditions or the use of recyclable solvents can significantly reduce the environmental footprint of the synthesis.
Catalysis itself is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. wikipedia.org The catalytic methods discussed in the previous section, such as organocatalysis and the use of heterogeneous metal catalysts that can be easily recovered and reused, are prime examples of green chemistry in action. pharmasalmanac.comresearchgate.net
Furthermore, the concept of atom economy can be addressed by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Tandem or cascade reactions, where multiple transformations occur in a single pot, can improve atom economy and reduce the number of purification steps required.
Process Development and Optimization in the Synthesis of this compound
The transition from a laboratory-scale synthesis to a robust and efficient industrial process requires careful consideration of process development and optimization.
Scale-Up Considerations for this compound Synthesis
Scaling up the synthesis of this compound presents several challenges that need to be addressed. acs.orgresearchgate.netresearchgate.net For the catalytic steps, ensuring efficient mixing and heat transfer becomes critical on a larger scale to maintain reaction rates and selectivity. The choice of reactor is important; for instance, continuous flow reactors can offer better control over reaction parameters compared to traditional batch reactors, a concept central to process intensification . pharmafeatures.compharmasalmanac.comnumberanalytics.compharmaceutical-technology.comnih.gov
The handling of reagents, especially potentially hazardous ones like isocyanates, requires stringent safety protocols at an industrial scale. The stability of catalysts, particularly organocatalysts and metal complexes under process conditions, needs to be thoroughly evaluated to ensure consistent performance. For heterogeneous catalysts, their recovery and reuse are key economic and environmental considerations.
The lactonization and carbamoylation reactions may have specific temperature and concentration profiles that need to be maintained for optimal yield and purity. The potential for side reactions, such as polymerization or the formation of diastereomers, must be minimized through careful optimization of reaction conditions.
Isolation and Purification Techniques for this compound
The final stage of the synthesis involves the isolation and purification of this compound to meet the required quality standards. The presence of both a polar carboxylic acid group and a carbamate functionality suggests that the molecule will be polar and potentially have limited solubility in nonpolar organic solvents.
A common initial purification step for carboxylic acids involves acid-base extraction . lookchem.comvarsitytutors.com The crude product can be dissolved in a basic aqueous solution to form the carboxylate salt, which is water-soluble. This allows for the removal of non-acidic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer would precipitate the purified carboxylic acid, which can then be collected by filtration.
Given the chiral nature of the target molecule, chiral resolution might be necessary if the synthesis is not stereoselective. acs.orgrsc.orglibretexts.orgwikipedia.org This can be achieved by forming diastereomeric salts with a chiral base, followed by separation through crystallization and subsequent liberation of the enantiomerically pure acid. nih.govwikipedia.org Alternatively, enzymatic resolution or chiral chromatography could be employed.
Crystallization is a powerful technique for purifying solid compounds. acs.orgchromforum.orgaps.org The choice of solvent system is crucial for obtaining high purity and a desirable crystal form. For a polar molecule like this compound, a mixture of polar solvents might be required.
For highly polar compounds that are difficult to crystallize or contain impurities with similar properties, chromatographic techniques are often employed. biotage.comchromforum.orgzeochem.comacs.orgnih.govresearchgate.net Reversed-phase chromatography using polar-modified stationary phases or hydrophilic interaction liquid chromatography (HILIC) could be suitable for separating the target molecule from its impurities. biotage.comnih.gov
The following table summarizes potential purification techniques:
| Purification Technique | Principle | Applicability for the Target Molecule |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Effective for removing neutral and basic impurities. lookchem.comvarsitytutors.com |
| Chiral Resolution | Separation of enantiomers by forming diastereomeric salts. | Necessary if a racemic synthesis is performed. acs.orgrsc.orglibretexts.orgwikipedia.org |
| Crystallization | Purification based on differential solubility. | A key step for obtaining a high-purity solid product. acs.orgchromforum.orgaps.org |
| Chromatography (RP-HPLC, HILIC) | Separation based on differential partitioning between stationary and mobile phases. | Useful for purifying highly polar compounds and resolving complex mixtures. biotage.comzeochem.comacs.orgnih.gov |
Chemical Reactivity and Transformation Studies of 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality of 3-(5-Carbamoyloxolan-2-yl)propanoic acid
The carboxylic acid group is a versatile functional group that readily participates in a variety of chemical reactions.
Esterification and Amidation Reactions of this compound
Esterification: The carboxylic acid moiety of this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to form the corresponding esters. chemguide.co.uk The reaction is reversible and typically requires heating to proceed at a reasonable rate. chemguide.co.uk The use of a heterogeneous catalyst, like a polymer-supported sulphonic acid, can also facilitate this transformation. researchgate.net The reactivity of the alcohol and the reaction conditions, such as temperature and molar ratios of reactants, significantly influence the reaction yield. researchgate.netceon.rs For instance, the esterification of propanoic acid with various alcohols has been shown to have activation energies in the range of 47.3 to 52.6 kJ/mol. researchgate.net
Amidation: The carboxylic acid can be converted to amides through reaction with amines. This transformation often requires the use of coupling agents to activate the carboxylic acid. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like N-hydroxysuccinimide (HSU). nih.gov This multicomponent reaction strategy allows for the formation of a wide range of N-alkyl and N-aryl amides under mild conditions. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride, which then readily reacts with an amine to form the amide. nih.govresearchgate.net Another approach is the azide (B81097) coupling method, where the corresponding hydrazide is treated with a nitrous acid to form an acyl azide, which then reacts with an amine. nih.gov
Interactive Data Table: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type | General Yields |
| Esterification | Alcohol, H₂SO₄, Heat | Ester | Moderate to High |
| Esterification | Alcohol, Polymer-supported sulphonic acid catalyst, 60-80°C | Ester | Good |
| Amidation (DCC coupling) | Amine, DCC, HSU, Room Temperature | N-substituted amide | 49-70% |
| Amidation (from acid chloride) | Thionyl chloride, then Amine | N-substituted amide | Good to Excellent |
| Amidation (Azide coupling) | Hydrazine, then NaNO₂, HCl, then Amine | N-substituted amide | Variable |
Reduction and Decarboxylation Pathways of this compound
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
Decarboxylation: While the decarboxylation of simple alkanoic acids is generally difficult, the presence of activating functional groups can facilitate this process. For this compound, specific conditions or enzymatic pathways would likely be required to induce decarboxylation. Malonyl-lysine, which also contains a carboxyl group, can undergo decarboxylation to acetyl-lysine upon heating. wikipedia.org
Reactivity of the Carbamoyloxy Group in this compound
The carbamoyloxy group, an ester of carbamic acid, exhibits its own characteristic reactivity.
Hydrolysis and Transcarbamoylation Reactions of this compound
Hydrolysis: The carbamate (B1207046) moiety is susceptible to hydrolysis, which can be catalyzed by acids or bases, or occur enzymatically. This reaction would lead to the cleavage of the carbamate bond, yielding the corresponding alcohol, carbon dioxide, and ammonia (B1221849) (or an amine). The metabolic stability of carbamates varies significantly depending on their structure, with primary carbamates (Alkyl-OCO-NH₂) generally showing greater stability towards hydrolysis than N-alkyl or N-aryl substituted carbamates. researchgate.net
Transcarbamoylation: This reaction involves the transfer of the carbamoyl (B1232498) group from one molecule to another. In the context of polyurethanes, transcarbamoylation is a reversible exchange reaction between a urethane (B1682113) linkage and a hydroxyl group, often catalyzed by organometallic compounds and occurring at elevated temperatures. researchgate.net While less studied than transesterification, it represents a potential transformation pathway for the carbamoyloxy group in the presence of suitable nucleophiles and catalysts. researchgate.net
Thermal and Photochemical Transformations of the Carbamoyl Moiety in this compound
Thermal Transformations: The thermal stability of carbamates is a critical consideration. For instance, carbamoyl phosphate (B84403) undergoes thermal decomposition, a process that can be significantly inhibited by binding to enzymes. nih.govnih.gov The decomposition mechanism in aqueous solution involves the breaking of the C-O bond, facilitated by intramolecular proton transfer. nih.gov
Photochemical Transformations: Carbamoyl radicals can be generated from suitable precursors through photochemical processes. nih.govresearchgate.netresearchgate.net For example, the activation of carbamoyl chlorides with low-energy photons in the presence of a nucleophilic organic catalyst can lead to the formation of carbamoyl radicals. nih.govresearchgate.net These highly reactive intermediates can then participate in various carbon-carbon bond-forming reactions. nih.govresearchgate.net The quantum yield for such photochemical transformations can be influenced by the reaction conditions and the specific catalyst used. rsc.org
Reactivity of the Oxolane Ring System in this compound
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether. While generally stable, it can undergo specific reactions, particularly ring-opening.
The reactivity of the oxolane ring is influenced by its strained three-membered counterpart, the oxirane, which is highly reactive towards nucleophilic attack and ring-opening reactions. nih.gov While the oxolane ring in this compound is less strained and therefore less reactive than an oxirane, it can still participate in certain chemical transformations. nih.gov The presence of the carbamoyloxy group at the 5-position and the propanoic acid chain at the 2-position can influence the ring's reactivity.
Ring-opening reactions of tetrahydrofuran can be facilitated by frustrated Lewis pairs (FLPs), where the Lewis acidic and Lewis basic centers of the FLP interact with the oxygen and a carbon atom of the THF ring, respectively, leading to cleavage of a C-O bond. acs.org Theoretical studies have shown that the activation energy for such a ring-opening reaction is dependent on the distance between the Lewis acidic and basic centers of the FLP. acs.org
Photochemical methods can also be employed to induce ring expansion reactions of oxetanes (four-membered rings) to form tetrahydrofurans. rsc.org While this is a synthetic route to THF derivatives rather than a reaction of the THF ring itself, it highlights the role of photochemistry in manipulating such heterocyclic systems. rsc.org In specific contexts, such as in the presence of strong bases, the protons on the carbon atoms adjacent to the ring oxygen can be abstracted, leading to the formation of carbanions that can participate in further reactions. acs.org
Research on Chemical Reactivity of this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the chemical reactivity and transformation studies of the specific compound this compound are not publicly available.
As a result, a scientifically accurate article that adheres to the requested detailed outline focusing on ring-opening and cyclization reactions, functionalization and derivatization, reaction mechanism elucidation, and stereoselectivity cannot be generated at this time. The public domain lacks specific experimental data, reaction protocols, and mechanistic studies for this particular molecule.
While general principles of the reactivity of related structures, such as other substituted oxolanes and propanoic acids, exist, applying this information to this compound without direct experimental evidence would be speculative and would not meet the standards of a professional and authoritative scientific article. The unique combination of the carbamoyloxy group, the oxolane ring, and the propanoic acid side chain dictates a specific chemical behavior that can only be determined through dedicated laboratory research.
Information on analogous but structurally distinct compounds, including various 2,5-disubstituted tetrahydrofurans and other heterocyclic systems, was identified. However, the reactivity of these compounds is not directly transferable to the target molecule and is therefore omitted to maintain strict scientific accuracy and adherence to the subject matter.
Further research and publication in peer-reviewed scientific journals are required to elucidate the chemical properties and reactivity of this compound. Until such data becomes available, a detailed discussion on its chemical transformations remains outside the scope of current scientific knowledge.
Based on a comprehensive search of available scientific literature, there is no specific research or published data corresponding to the theoretical and computational investigations of the chemical compound This compound .
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and analysis as requested in the prompt's outline. The sections and subsections, including:
Theoretical and Computational Investigations of 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Molecular Dynamics Simulations for the Solution-Phase Behavior
Self-Assembly and Aggregation Tendencies
require specific computational data that does not exist in the public domain for this particular molecule. To provide such an article would necessitate generating hypothetical data, which would compromise the scientific accuracy and integrity of the information.
In Silico Modeling of Reaction Pathways and Transition States Involving 3-(5-Carbamoyloxolan-2-yl)propanoic acid
No information was found in the search results regarding the in silico modeling of reaction pathways and transition states specifically for this compound.
Prediction of Spectroscopic Signatures and Their Theoretical Basis for this compound
No information was found in the search results regarding the prediction of spectroscopic signatures and their theoretical basis specifically for this compound.
Biological and Biochemical Mechanistic Research Involving 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Molecular Target Identification and Binding Studies of 3-(5-Carbamoyloxolan-2-yl)propanoic acid
Efforts to identify the molecular targets and characterize the binding properties of This compound and its potential stereoisomers were unsuccessful.
Mechanistic Investigations of Intracellular Fate and Interaction of this compound
The intracellular behavior of This compound , including its transport across cell membranes and its distribution within subcellular compartments, remains uncharacterized in available research.
Metabolic Transformation Pathways of this compound in Isolated Organelles or Enzyme Systems
Currently, there is no specific published research detailing the metabolic transformation of this compound within isolated organelles (such as mitochondria or microsomes) or by specific enzyme systems. Hypothetically, the metabolism of this compound would likely involve two primary sites: the carbamoyloxy moiety and the propanoic acid side chain.
The ester linkage in the carbamoyloxy group could be susceptible to hydrolysis by various esterases present in cellular fractions, such as carboxylesterases, which are abundant in liver microsomes. This enzymatic action would cleave the carbamate (B1207046) to yield 5-hydroxyoxolan-2-yl)propanoic acid and carbamic acid, with the latter being unstable and decomposing to ammonia (B1221849) and carbon dioxide.
The propanoic acid side chain could potentially undergo β-oxidation, a common metabolic pathway for carboxylic acids that occurs within mitochondria. This process would sequentially shorten the alkyl chain. However, the presence of the oxolane ring may present steric hindrance to the enzymes involved in β-oxidation.
Structure-Activity Relationship (SAR) Studies for this compound Analogs at the Molecular Level
Detailed structure-activity relationship (SAR) studies specifically for analogs of this compound are not available in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For this compound, a systematic SAR investigation would involve the synthesis and biological evaluation of a series of analogs to probe the importance of the oxolane ring, the carbamoyloxy group, and the propanoic acid chain.
Pharmacophore Modeling and Ligand-Based Design Concepts Applied to this compound Scaffold
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govijper.orgnih.gov In the absence of a known biological target and a set of active analogs for this compound, no specific pharmacophore models have been developed.
A potential pharmacophore for this scaffold could include features such as a hydrogen bond donor (the N-H of the carbamate), hydrogen bond acceptors (the carbonyl and ether oxygens), and a negatively ionizable feature (the carboxylic acid).
Bio-conjugation and Chemical Probe Design Strategies Utilizing this compound
Chemical probes are essential tools for studying biological systems. The design of such probes based on the this compound scaffold has not been reported.
Synthesis of Fluorescently Tagged or Biotinylated this compound for Probe Applications
The synthesis of fluorescently tagged or biotinylated derivatives of this compound has not been described in the literature. Such probes would be valuable for target identification and validation studies. The propanoic acid moiety provides a convenient handle for conjugation. For instance, the carboxylic acid could be activated and coupled with an amine-containing fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative) or with a biotin (B1667282) derivative that includes a linker with a terminal amine group. caymanchem.commedchemexpress.com
Prodrug Chemical Design Principles for this compound (Focus on chemical synthesis and release mechanisms)
Prodrugs are inactive or less active molecules that are converted to the active parent drug in the body. nih.govresearchgate.net This strategy is often employed to improve properties such as solubility, stability, or permeability. nih.govmdpi.comnih.govmdpi.com There are no specific prodrugs of this compound reported.
The carboxylic acid group of the parent compound is a prime target for prodrug modification. Esterification of the carboxylic acid, for example, with an alcohol to form an ester prodrug, would mask the negative charge and increase lipophilicity, potentially enhancing membrane permeability. nih.gov The release of the active drug would occur via enzymatic hydrolysis of the ester bond by esterases in the body.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Moiety | Linkage | Release Mechanism | Potential Advantage |
| Ethyl Ester | Ester | Esterase-mediated hydrolysis | Increased lipophilicity |
| Amino Acid Conjugate | Amide | Amidase-mediated hydrolysis | Potential for active transport |
This table presents hypothetical strategies as no specific prodrugs have been synthesized.
Analytical Methodologies for Research and Characterization of 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Chromatographic Techniques for Separation and Purity Assessment of 3-(5-Carbamoyloxolan-2-yl)propanoic acid
Chromatography is an essential analytical technique for separating a mixture into its individual components, making it indispensable for the purity assessment of pharmaceutical compounds. nih.gov For a molecule like this compound, which contains multiple functional groups and chiral centers, chromatographic methods are critical for isolating the compound from synthesis precursors, by-products, and potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purity determination of non-volatile or thermally unstable compounds. mdpi.com Given the carboxylic acid and carbamate (B1207046) functionalities, this compound is well-suited for HPLC analysis. The development of a robust HPLC method is a critical first step in its characterization.
A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. For an acidic compound such as this, controlling the pH of the mobile phase is crucial to ensure good peak shape and retention. nih.gov The addition of an acid, such as formic acid or trifluoroacetic acid, suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the nonpolar stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, although the compound lacks a strong chromophore, which may necessitate monitoring at low wavelengths (e.g., 200-220 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
A systematic approach to method development involves optimizing various parameters to achieve adequate resolution, efficiency, and analysis time.
Table 1: Hypothetical RP-HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard stationary phase for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. Formic acid controls pH to suppress ionization. nih.gov |
| Mobile Phase B | Acetonitrile (B52724) | Organic modifier used to elute the compound from the column. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable to separate the main compound from impurities with a wide range of polarities. lcms.cz |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. researchgate.net |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Detection at a low wavelength is necessary due to the absence of a strong chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of purity assessment. nih.gov
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. mdpi.com Due to the presence of the polar carboxylic acid and carbamate functional groups, this compound is non-volatile and cannot be analyzed directly by GC. Therefore, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile ones. nih.govifremer.fr
The primary targets for derivatization are the acidic proton of the carboxylic acid and the protons on the carbamate nitrogen. A common strategy involves a two-step process:
Esterification: The carboxylic acid is converted to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), using reagents like methanol (B129727) with an acid catalyst or diazomethane.
Silylation: The N-H protons of the carbamate group can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the resulting molecule is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. ifremer.fr
Table 2: Proposed Derivatization Protocol for GC Analysis
| Step | Reagent | Procedure | Purpose |
| 1. Esterification | Methanolic HCl | Heat the sample with 3N HCl in methanol at 60°C for 1 hour. | Converts the carboxylic acid (-COOH) to a volatile methyl ester (-COOCH₃). |
| 2. Silylation | BSTFA with 1% TMCS | After evaporation of the first reagent, add BSTFA and heat at 70°C for 30 minutes. | Converts the carbamate (-NH₂) to its silylated derivative (-N(TMS)₂) to increase volatility and thermal stability. |
The resulting derivative can be separated on a low-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. ifremer.fr
Chiral Chromatography for Enantiomeric Purity Determination of this compound
The structure of this compound contains two stereocenters at positions 2 and 5 of the oxolane ring. This means the compound can exist as up to four stereoisomers (two pairs of enantiomers). Since different stereoisomers can have distinct biological activities, it is crucial to separate and quantify them. Chiral chromatography is the benchmark technique for this purpose. gcms.cznih.gov
The most common approach is direct separation using a chiral stationary phase (CSP) in HPLC. elte.hu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and effective for a wide range of chiral compounds. nih.govelte.hu The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development involves screening different chiral columns and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide baseline separation. nih.govjiangnan.edu.cn
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm | A widely used and highly versatile CSP known for broad enantioselectivity. nih.govelte.hu |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | A normal-phase eluent system. The alcohol acts as a polar modifier, and the acid improves peak shape for the acidic analyte. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance chiral resolution. |
| Column Temp. | 25 °C | Lower temperatures often improve enantioseparation. |
| Detection | UV at 210 nm | Standard detection for this compound. |
Spectroscopic Characterization Methodologies for Structural Confirmation of this compound
While chromatography provides information about purity and the number of components in a sample, spectroscopy is required for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. wiley.comlongdom.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. psu.edu For this compound, NMR can confirm the connectivity of atoms and provide stereochemical insights.
¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).
Table 4: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ or DMSO-d₆ solvent)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| Carbamate (-NH₂) | 5.0 - 7.0 | Broad Singlet | 2H |
| Oxolane H5 (-CH-OOCNH₂) | 5.0 - 5.2 | Multiplet | 1H |
| Oxolane H2 (-CH-CH₂COOH) | 4.0 - 4.3 | Multiplet | 1H |
| Propanoic α-CH₂ | 2.3 - 2.6 | Multiplet | 2H |
| Oxolane H3/H4 & Propanoic β-CH₂ | 1.6 - 2.2 | Complex Multiplets | 6H |
¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their functional group type.
Table 5: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 175 - 180 |
| Carbamate (C=O) | 155 - 160 |
| Oxolane C5 (-CH-O) | 75 - 85 |
| Oxolane C2 (-CH-C) | 70 - 80 |
| Propanoic α-CH₂ | 30 - 40 |
| Oxolane C3, C4 & Propanoic β-CH₂ | 20 - 35 |
Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity between the propanoic acid side chain and the carbamoyloxolane ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. The presence of specific bonds and functional groups gives rise to characteristic peaks at specific frequencies. libretexts.org
For this compound, these techniques can readily confirm the presence of the key functional groups.
Table 6: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong | Weak |
| Carbamate N-H | Stretch | 3100 - 3500 | Medium (two bands) | Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong | Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong | Medium |
| Carbamate C=O | Stretch | 1670 - 1700 | Strong | Medium |
| Carbamate N-H | Bend | 1600 - 1640 | Medium | Weak |
| Ether/Carbamate C-O | Stretch | 1050 - 1250 | Strong | Weak-Medium |
The very broad O-H stretch of the carboxylic acid dimer is a hallmark feature in the IR spectrum. libretexts.org The two distinct carbonyl (C=O) stretching frequencies for the carboxylic acid and the carbamate would be clearly visible, confirming the presence of both groups. Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations, which are often weak in the IR spectrum. rsc.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation of this compound
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. The molecular formula of this compound is C8H13NO5, leading to a calculated molecular weight of approximately 203.19 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]+•). However, for a molecule with this functionality, the molecular ion may be weak or absent. The fragmentation pattern is crucial for confirming the structure. Key expected fragmentation pathways for this compound would likely involve:
Loss of the carbamoyl (B1232498) group (-OCONH2): This would result in a significant fragment ion.
Cleavage of the propanoic acid side chain: This could occur at various points, leading to characteristic fragments. For instance, loss of the entire propanoic acid moiety would generate a distinct ion.
Ring opening of the oxolane ring: This would produce a series of smaller fragment ions.
The fragmentation of a simpler related molecule, propanoic acid, shows characteristic peaks at m/z values corresponding to the loss of various functional groups, which provides a basis for interpreting the more complex spectrum of the title compound. docbrown.infonist.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [M]+• | ~203 |
| Loss of Carbamoyl Group | ~159 |
| Loss of Propanoic Acid Side Chain | ~116 |
| Propanoic Acid Fragment | ~73 |
Note: These are predicted values and actual results may vary based on ionization technique and instrument conditions.
UV-Visible Absorption Spectroscopy for Chromophoric Analysis of this compound
UV-Visible spectroscopy is employed to identify the presence of chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The structure of this compound contains two key chromophoric groups: the carboxylic acid and the carbamate ester.
The carboxylic acid group typically exhibits a weak n → π* transition at around 200-210 nm. The carbamate group, being an ester of carbamic acid, will also contribute to the UV absorption profile, likely in a similar region. The absence of extended conjugation in the molecule suggests that it will not have strong absorptions at longer wavelengths. The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis, particularly when coupled with a separation technique like HPLC, by monitoring the absorbance at a specific wavelength.
Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are paramount for the detailed analysis of this compound in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile and thermally labile compounds like the target molecule. nih.gov Reversed-phase liquid chromatography (RP-LC) would be a suitable separation method. nih.gov Due to the polar nature of the carboxylic acid, derivatization may be employed to enhance retention and ionization efficiency. nih.govunimi.it Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govunimi.it
In an LC-MS/MS experiment, the parent ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This provides a high degree of selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound must be increased through derivatization. nih.govresearchgate.net The carboxylic acid and the N-H in the carbamate group can be derivatized, for example, through esterification and/or silylation. nih.govresearchgate.net A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net The resulting GC-MS analysis would provide sharp peaks and detailed mass spectra for identification and quantification. who.int The choice between LC-MS/MS and GC-MS would depend on the specific research matrix and the analytical goals. nih.govnih.gov
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Elucidation of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
This technique would reveal the stereochemistry of the chiral centers in the oxolane ring and the conformation of the propanoic acid side chain. researchgate.net Furthermore, it would elucidate the hydrogen bonding networks, which are expected to be significant given the presence of the carboxylic acid and carbamate groups. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. nih.gov
Quantitative Analytical Methods for this compound in Research Matrices
Accurate quantification of this compound in various research matrices, such as biological fluids or reaction mixtures, is crucial for many studies. LC-MS/MS is often the method of choice for this purpose due to its high sensitivity and selectivity. unimi.it
A typical quantitative LC-MS/MS method would involve the following steps:
Sample Preparation: This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix.
Calibration Standards and Quality Controls: A series of calibration standards of known concentrations are prepared to construct a calibration curve. Quality control samples at different concentrations are also prepared to assess the accuracy and precision of the assay.
Internal Standard: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is added to all samples, calibrators, and quality controls to correct for matrix effects and variations in sample processing and instrument response.
LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method operating in multiple reaction monitoring (MRM) mode, where specific parent-to-product ion transitions for the analyte and internal standard are monitored.
Table 2: Example Parameters for a Quantitative LC-MS/MS Method
| Parameter | Example Condition |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MRM Transition (Analyte) | e.g., [M+H]+ → characteristic fragment ion |
| MRM Transition (Internal Standard) | e.g., [M+D+H]+ → characteristic fragment ion |
The development and validation of such a method would follow established regulatory guidelines to ensure its reliability and robustness for research applications.
Derivatization and Analog Synthesis of 3 5 Carbamoyloxolan 2 Yl Propanoic Acid for Structure Function Exploration
Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives of 3-(5-Carbamoyloxolan-2-yl)propanoic acid
The propanoic acid functional group is a prime target for initial derivatization to explore how changes in polarity, charge, and steric bulk at this position affect biological activity. Standard synthetic methodologies can be employed to convert the carboxylic acid into a variety of esters and amides.
Ester Synthesis: Esterification can be achieved through several reliable methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, is a straightforward approach for creating simple alkyl esters. For more sensitive or complex alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions.
Amide Synthesis: The formation of amides from the parent acid typically requires activation of the carboxyl group. nih.gov A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. acs.org Alternatively, peptide coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS), can directly couple the carboxylic acid with an amine, offering a one-pot procedure with high yields. acs.org These methods allow for the introduction of a diverse range of substituents on the amide nitrogen, enabling a thorough exploration of structure-activity relationships (SAR).
Table 1: Potential Carboxylic Acid Derivatives and Synthetic Reagents
| Derivative Type | R Group | Reagent(s) |
|---|---|---|
| Methyl Ester | -OCH₃ | CH₃OH, H₂SO₄ (cat.) |
| Ethyl Ester | -OCH₂CH₃ | CH₃CH₂OH, H₂SO₄ (cat.) |
| Benzyl Ester | -OCH₂Ph | Benzyl alcohol, DCC |
| Amide | -NH₂ | 1. SOCl₂ 2. NH₃ |
| N-Methylamide | -NHCH₃ | 1. SOCl₂ 2. CH₃NH₂ |
| N,N-Dimethylamide | -N(CH₃)₂ | EDC, N(CH₃)₂NH |
| Morpholine Amide | -N(CH₂CH₂)₂O | DCC, Morpholine |
Chemical Modifications of the Carbamoyloxy Moiety in this compound Analogs
The carbamoyloxy group (-OCONH₂) is a crucial functional handle, capable of participating in hydrogen bonding interactions. acs.org Its modification can significantly impact a molecule's binding affinity and metabolic stability. nih.gov
Synthetic strategies could focus on N-alkylation or N-acylation of the carbamate (B1207046) nitrogen. N-substituted analogs can be prepared from the corresponding substituted isocyanates reacting with the parent alcohol precursor. For instance, reacting the hydroxyl group on the oxolane ring with various isocyanates (R-N=C=O) would yield a library of N-substituted carbamates. Another approach involves the modification of the terminal -NH₂ group. While direct alkylation can be challenging, alternative routes may provide access to N-alkyl or N-aryl derivatives, which can probe the steric and electronic requirements of the binding pocket. Furthermore, the entire carbamate moiety could be replaced with other groups capable of acting as hydrogen bond donors or acceptors, such as ureas, sulfonamides, or reversed amides, to explore different interaction modes. nih.gov
Structural Variations and Substituent Effects within the Oxolane Ring System of this compound Analogs
The oxolane (tetrahydrofuran) ring serves as the central scaffold, and its conformation and substitution pattern dictate the spatial orientation of the key functional groups. Introducing substituents onto the oxolane ring can provide insights into the steric tolerance of the target's binding site and may introduce new, favorable interactions. nih.gov
Synthetic routes starting from substituted tetrahydrofuran (B95107) precursors would be the most direct way to achieve these analogs. For example, using a chiral pool approach starting from substituted sugars like 2-deoxy-D-ribose can yield optically pure oxolane derivatives. nih.gov Substituents such as fluorine, methyl, or hydroxyl groups could be introduced at the C3 and C4 positions of the ring. Fluorine substitution, for instance, can alter the molecule's electronic properties and metabolic stability, while hydroxyl groups can introduce additional hydrogen bonding opportunities. The stereochemistry of these new substituents would be critical, as different diastereomers could exhibit vastly different biological activities due to their unique three-dimensional shapes.
Table 2: Potential Oxolane Ring Modifications
| Position of Substitution | Substituent (R) | Potential Synthetic Precursor | Rationale for Modification |
|---|---|---|---|
| C3 | -F | 3-Fluoro-tetrahydrofuran derivative | Modulate electronics, block metabolism |
| C4 | -OH | 4-Hydroxy-tetrahydrofuran derivative | Introduce new H-bonding interaction |
| C3 | -CH₃ | 3-Methyl-tetrahydrofuran derivative | Probe steric tolerance |
| C4 | -OCH₃ | 4-Methoxy-tetrahydrofuran derivative | Alter polarity and H-bonding capacity |
Isosteric Replacements and Bioisosteric Design in the Synthesis of this compound Derivatives
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties while retaining or enhancing biological activity. nih.govnih.gov The carboxylic acid group, in particular, is often a candidate for such replacement to circumvent issues like poor membrane permeability or rapid metabolism. dntb.gov.uaresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acyl sulfonamides, and certain acidic heterocycles. nih.govresearchgate.net For example, replacing the propanoic acid moiety with a 5-substituted tetrazole ring can maintain the acidic character necessary for binding to a target receptor while altering properties like lipophilicity and metabolic profile. The synthesis of a tetrazole analog would involve converting the nitrile derivative of the parent compound via a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide. Similarly, acyl sulfonamides can be prepared from the corresponding sulfonic acid chlorides, offering another acidic, yet distinct, structural alternative.
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Structure | Key Features |
|---|---|---|
| Tetrazole | -CN₄H | Acidic, planar, metabolically stable |
| Hydroxamic Acid | -C(=O)NHOH | Acidic, chelating ability |
| Acyl Sulfonamide | -C(=O)NHSO₂R | Acidic, non-planar, tunable pKa |
| 3-Hydroxyisoxazole | C₃H₂NO₂ (ring) | Acidic, planar heterocycle |
Scaffold Hopping Approaches Initiated from this compound
Scaffold hopping is a drug design strategy that involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the essential pharmacophoric features. nih.gov This approach can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.govacs.org
Starting from this compound, the oxolane ring could be replaced by various other five- or six-membered rings, both carbocyclic and heterocyclic. The goal is to maintain the relative spatial orientation of the carbamoyloxy and propanoic acid side chains. For example, cyclopentane (B165970) or cyclohexane (B81311) rings could replace the oxolane to explore the importance of the ring's ether oxygen. Alternatively, nitrogen- or sulfur-containing heterocycles like pyrrolidine (B122466) or tetrahydrothiophene (B86538) could be used to introduce different electronic and hydrogen-bonding characteristics into the core structure. Computational modeling is often employed to guide the selection of new scaffolds that are predicted to maintain the desired pharmacophore geometry. researchgate.net
Table 4: Potential Scaffold Hopping Strategies
| Original Scaffold | New Scaffold | Rationale |
|---|---|---|
| Oxolane | Cyclopentane | Remove H-bond accepting ether oxygen |
| Oxolane | Pyrrolidine | Introduce H-bond donating/accepting nitrogen |
| Oxolane | Tetrahydropyran | Expand ring size to alter side-chain vectors |
| Oxolane | Phenyl | Introduce aromaticity and rigidity |
Interdisciplinary Applications and Environmental Research Pertaining to 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Utility of 3-(5-Carbamoyloxolan-2-yl)propanoic acid as a Chemical Building Block in Polymer Science and Materials Chemistry
There is no available research detailing the use of this compound as a chemical building block in polymer science and materials chemistry. In principle, a molecule with its functional groups—a carboxylic acid and a carbamate (B1207046) attached to an oxolane (tetrahydrofuran) ring—could potentially be used in polymerization reactions. The carboxylic acid could be used for esterification or amidation reactions to form polyesters or polyamides, respectively. The oxolane ring could influence the polymer's physical properties, such as its flexibility and solubility. The carbamate group might also participate in or influence polymerization, or impart specific properties to the final material. However, without experimental data, any potential application remains purely hypothetical.
Investigation of this compound in Supramolecular Chemistry and Self-Assembled Systems
No studies have been published on the investigation of this compound in the context of supramolecular chemistry or self-assembled systems. Generally, molecules with hydrogen bonding capabilities, such as those containing carboxylic acid and carbamate groups, can participate in the formation of larger, ordered structures through non-covalent interactions. The specific geometry and electronic properties of the oxolane ring would also play a role in directing the self-assembly process. Research in this area would involve studying the molecule's behavior in various solvents and conditions to determine if it forms predictable supramolecular structures, but such research has not been documented for this particular compound.
Catalytic Applications of this compound or its Derivatives as Ligands or Organocatalysts
There is no information available regarding the use of this compound or its derivatives in catalytic applications, either as ligands for metal catalysts or as organocatalysts. The functional groups present could potentially coordinate with metal centers, making it a candidate for a ligand in catalysis. For instance, the carboxylic acid and the oxygen atoms in the oxolane ring and carbamate group could act as coordination sites. As an organocatalyst, the molecule's acidic and basic sites could potentially catalyze certain organic reactions. However, no studies have been conducted to explore or validate these potential catalytic activities.
Environmental Fate and Degradation Studies of this compound in Controlled Laboratory Environments
No environmental fate and degradation studies have been published for this compound. The environmental persistence and degradation pathways of a chemical are of significant interest for assessing its potential environmental impact. Such studies are crucial for understanding how a compound behaves if released into the environment.
Biodegradation Pathways and Microbial Metabolism of this compound
There is no data on the biodegradation pathways or microbial metabolism of this compound. Biodegradation studies would involve exposing the compound to various microorganisms to determine if they can use it as a source of carbon and energy. This would help in identifying the metabolic pathways and the enzymes involved in its breakdown. The presence of an oxolane ring, which is a furan (B31954) derivative, might suggest potential biodegradation routes, as some microorganisms are known to degrade furanic compounds. nih.govmdpi.com However, the specific metabolic fate of this compound is unknown.
Photolytic and Hydrolytic Degradation Mechanisms of this compound in Aqueous Systems
No research has been conducted on the photolytic or hydrolytic degradation of this compound. Photolytic degradation would involve studying the compound's stability when exposed to light, which can induce chemical transformations. nih.gov Hydrolytic degradation would focus on the breakdown of the compound in the presence of water, which could potentially cleave the carbamate and ester-like functionalities. The rates of these degradation processes would be dependent on factors such as pH and temperature. libretexts.orgdalalinstitute.comlibretexts.org
Identification and Analysis of Environmental Transformation Products of this compound
In the absence of degradation studies, no environmental transformation products of this compound have been identified or analyzed. The study of transformation products is a critical aspect of environmental chemistry, as these products can sometimes be more persistent or toxic than the parent compound. usgs.govwiley-vch.de Identifying these products would require sophisticated analytical techniques following controlled degradation experiments.
Future Research Directions and Emerging Paradigms for 3 5 Carbamoyloxolan 2 Yl Propanoic Acid
Unexplored Synthetic Methodologies for Enhanced Efficiency and Stereocontrol of 3-(5-Carbamoyloxolan-2-yl)propanoic acid Synthesis
The synthesis of substituted oxolanes with high stereocontrol remains a significant challenge in organic chemistry. The inherent ring strain and the kinetics of cyclization to form five-membered saturated cyclic ethers are often slower than for their three- or six-membered counterparts. acs.org For a molecule like this compound, with at least two stereocenters, achieving high diastereoselectivity and enantioselectivity is paramount for any meaningful biological or material application.
Future synthetic explorations should move beyond traditional Williamson ether synthesis or intramolecular cyclizations of diols, which often require harsh conditions and may offer poor stereocontrol. Emerging methodologies that hold promise include:
Asymmetric [3+2] Cycloaddition Reactions: The iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes presents a powerful method for constructing highly enantioenriched tetrahydrofurans. acs.org This approach could be adapted for the synthesis of the target compound, potentially offering a convergent and stereoselective route.
Oxidative Cyclization of Dienes: While stoichiometric oxidants like permanganate (B83412) have been used, the development of catalytic oxidative cyclization of 1,5-dienes offers a greener and more efficient alternative for creating hydroxylated tetrahydrofuran (B95107) derivatives. nih.gov These intermediates could then be further functionalized to yield the desired carbamoyl (B1232498) and propanoic acid moieties.
Intramolecular Ylide-Mediated Ring Closure: The reaction of epoxides with sulfoxonium ylides can lead to hydroxytetrahydrofurans through a Payne rearrangement followed by an SN2 ring closure. nih.gov The stereochemical outcome of this reaction is well-defined, making it an attractive, albeit complex, strategy for stereocontrolled synthesis.
An illustrative comparison of potential synthetic strategies is presented in Table 1.
Table 1: Illustrative Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Potential Number of Steps | Plausible Yield Range | Potential for Stereocontrol | Key Challenges |
|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | 3-5 | 40-60% | Excellent | Synthesis of substituted vinylcyclopropane (B126155) precursor. |
| Catalytic Oxidative Cyclization | 4-6 | 30-50% | Good to Excellent | Controlling regioselectivity and subsequent functional group manipulations. |
Deeper Mechanistic Insights into Complex Reactions and Biological Interactions of this compound
The reactivity of this compound is dictated by its constituent functional groups: the oxolane ring, the carbamoyloxy group, and the carboxylic acid. A deeper understanding of the interplay between these groups is crucial for predicting its stability, reactivity, and potential biological interactions.
Future mechanistic studies should focus on:
Hydrolytic Stability: The carbamoyloxy group is a potential site for enzymatic or chemical hydrolysis. Understanding the kinetics and mechanism of this hydrolysis under various pH conditions is essential for any potential therapeutic application.
Ring-Opening Reactions: The oxolane ring, while generally more stable than smaller cyclic ethers like oxiranes, can undergo ring-opening under certain conditions. Investigating its stability towards Lewis acids and strong nucleophiles could reveal novel reactive pathways.
Conformational Analysis: The stereochemistry of the substituents on the oxolane ring will dictate its preferred conformation, which in turn will influence its binding to biological targets. Detailed conformational analysis through NMR spectroscopy and computational modeling will be vital.
Advancements in Computational and Machine Learning Approaches for Predicting Properties and Reactivity of this compound
In silico methods are becoming indispensable in modern chemical research. For a novel compound like this compound, computational and machine learning (ML) approaches can accelerate its development by predicting key properties before embarking on extensive laboratory work.
Future computational research should aim to:
Predict Physicochemical Properties: ML models can be trained to predict properties such as solubility, lipophilicity (logP), and pKa with increasing accuracy. These predictions can guide formulation and preclinical development.
Model Reactivity and Metabolism: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict sites of metabolic attack. This can aid in the design of more stable analogues.
Virtual Screening for Biological Targets: Docking simulations of the compound against libraries of protein structures can help to identify potential biological targets, thus generating hypotheses for experimental validation.
Table 2: Illustrative Predicted Physicochemical Properties of this compound
| Property | Predicted Value (Hypothetical) | Method | Significance |
|---|---|---|---|
| Molecular Weight | 217.21 g/mol | - | Basic molecular property. |
| pKa (Carboxylic Acid) | 4.5 - 5.0 | ML Model | Influences ionization state and solubility at physiological pH. |
| cLogP | 0.5 - 1.5 | ML Model | Indicator of lipophilicity and potential for membrane permeability. |
Identification of Novel Biological Targets and Pathways for Mechanistic Investigation of this compound
Given the lack of existing biological data, a broad-based screening approach is necessary to uncover the biological potential of this compound. The presence of a carbamate (B1207046) functional group, a common motif in many bioactive molecules, suggests that it may interact with a variety of biological targets.
A strategic approach for target identification would involve:
High-Throughput Screening (HTS): Screening the compound against a diverse panel of assays, such as those available through the NIH's Molecular Libraries Program, could rapidly identify potential biological activities. nih.gov
Chemoproteomics: This approach uses chemical probes derived from the parent compound to pull down its interacting proteins from cell lysates, allowing for direct identification of its binding partners.
Innovative Applications of this compound in Nanoscience, Materials Science, and Beyond
The unique combination of functional groups in this compound makes it an interesting candidate for applications beyond medicine.
Polymer Synthesis: The carboxylic acid and the carbamate group (or its hydrolysis product, an alcohol) could serve as monomers for the synthesis of novel polyesters or polyurethanes. The oxolane ring in the polymer backbone could impart unique properties such as altered thermal stability or solubility.
Surface Functionalization of Nanomaterials: The carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the carbamate group provides a handle for further chemical modification or for modulating the surface properties. The use of magnetic nanoparticles as carriers for catalysts has been explored, and functionalized molecules could play a role in stabilizing such systems. rsc.org
Development of Novel Hydrogels: The ability of the molecule to form hydrogen bonds via its carbamate and carboxylic acid groups could be exploited in the creation of self-assembling hydrogels for applications in drug delivery or tissue engineering.
Challenges and Opportunities in the Academic Research of Oxolane-Based Propanoic Acid Derivatives
The academic exploration of oxolane-based propanoic acid derivatives is fraught with challenges but also rich with opportunities.
Challenges:
Limited Commercial Availability of Starting Materials: The synthesis may require specialized starting materials that are not readily available, thus increasing the cost and time of research.
Potential for Instability: The carbamate functionality may be prone to hydrolysis, which could limit the shelf-life and applications of these compounds.
Opportunities:
Exploration of Uncharted Chemical Space: These molecules represent a relatively unexplored area of chemical space, increasing the likelihood of discovering novel biological activities or material properties. nih.gov
Scaffolds for Drug Discovery: The oxolane ring is a proven scaffold in medicinal chemistry. The specific substitution pattern of this compound could lead to the development of new classes of therapeutic agents.
Bio-based Materials: The oxolane ring can be derived from renewable resources, opening up the possibility of creating sustainable, bio-based polymers and materials.
Q & A
Q. What are the common synthetic routes for 3-(5-Carbamoyloxolan-2-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves reacting 3-bromopropanoic acid with a carbamoyloxolane derivative under nucleophilic substitution conditions. For example, using methimazole as a nucleophile and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a polar solvent (e.g., acetic acid) at reflux temperatures improves regioselectivity and minimizes byproducts . Purification via recrystallization from acetic acid enhances purity, as demonstrated in analogous syntheses of thiazolidinone-containing propanoic acids . Optimization should focus on controlling reaction time (2.5–3 hours) and stoichiometric ratios to avoid substitutions at undesired positions.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamoyloxolane substituent’s position and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while LC-MS or High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Differential Scanning Calorimetry (DSC) or melting point analysis can further corroborate crystallinity and stability, as seen in studies of structurally similar propanoic acid derivatives .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetic acid) but may precipitate in aqueous environments below pH 4 due to protonation of the carboxylic acid group. Stability studies should be conducted at 4°C and −20°C under inert atmospheres to prevent oxidation or hydrolysis of the carbamoyl moiety. Analogous compounds, such as 3-(4-hydroxyphenyl)propanoic acid, show increased degradation rates at alkaline pH (>9), necessitating pH-controlled storage .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing this compound derivatives with complex substituents?
- Methodological Answer : Introducing bulky or electron-withdrawing groups (e.g., fluoroindole or benzodioxol substituents) requires protecting group strategies. For instance, tert-butoxycarbonyl (Boc) protection of amino groups prevents unwanted side reactions during coupling steps, as shown in the synthesis of (R)-2-(N-Boc-Amino)-3-(5-fluoroindol-3-yl)propanoic acid . Post-synthetic deprotection with trifluoroacetic acid (TFA) yields the final product. Computational modeling (e.g., density functional theory) can predict steric and electronic effects to guide substituent selection .
Q. What metabolic pathways are expected for this compound in mammalian systems, and how can phase II metabolites be identified?
- Methodological Answer : In vivo, the compound may undergo β-oxidation or dehydroxylation to form metabolites like 3-(4-hydroxyphenyl)propanoic acid, followed by sulfation or glucuronidation . To identify phase II metabolites, incubate the compound with liver microsomes or hepatocytes and analyze via LC-MS/MS. Enzymatic hydrolysis (β-glucuronidase/sulfatase treatment) confirms conjugate formation. Isotopic labeling (e.g., ¹³C-carboxylic acid) can track metabolic fate in rodent models .
Q. How should contradictory data in literature regarding the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and compare results across multiple analytical platforms (HPLC, NMR, FTIR). For example, discrepancies in degradation products between acidic and alkaline conditions can be resolved by isolating intermediates and characterizing them via HRMS. Reference analogous compounds, such as 3-(4-methoxyphenyl)propanoic acid, which show pH-dependent decarboxylation .
Data Contradiction Analysis
- Synthetic Yield Variability : reports poor yields for similar compounds due to competing N-3 substitutions, while achieves higher yields via optimized sodium acetate buffering. Resolve by pre-screening reaction conditions (pH, catalyst loading) using Design of Experiments (DoE) .
- Metabolic Pathway Conflicts : suggests dehydroxylation as a primary pathway, whereas emphasizes glucuronidation. Use species-specific models (e.g., human vs. murine cytochrome P450 isoforms) to clarify interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
